molecular formula C6H12N2O2S B14891359 N-(2-cyanopropyl)-N-methylmethanesulfonamide

N-(2-cyanopropyl)-N-methylmethanesulfonamide

Cat. No.: B14891359
M. Wt: 176.24 g/mol
InChI Key: RWPXDSCYRZINJJ-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)-N-methylmethanesulfonamide is an organic compound with a unique structure that includes a cyano group and a sulfonamide group

Properties

Molecular Formula

C6H12N2O2S

Molecular Weight

176.24 g/mol

IUPAC Name

N-(2-cyanopropyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C6H12N2O2S/c1-6(4-7)5-8(2)11(3,9)10/h6H,5H2,1-3H3

InChI Key

RWPXDSCYRZINJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)S(=O)(=O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-N-methylmethanesulfonamide typically involves the reaction of 2-cyanopropylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropyl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form a carboxylic acid group.

    Reduction: The cyano group can be reduced to form an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted sulfonamides.

Scientific Research Applications

N-(2-cyanopropyl)-N-methylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group can also interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

N-(2-cyanopropyl)-N-methylmethanesulfonamide can be compared with other similar compounds, such as:

    N-(2-cyanopropyl)-N-ethylmethanesulfonamide: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and interactions with molecular targets.

    N-(2-cyanopropyl)-N-methylbenzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group, which can influence its chemical properties and applications.

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